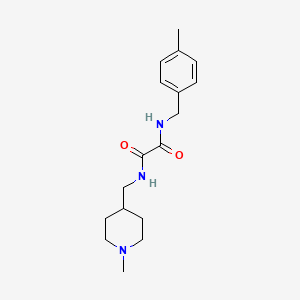

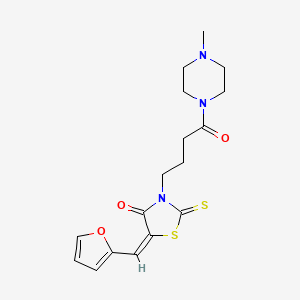

N1-(4-methylbenzyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds often involves reactions between various organic molecules. For instance, “N-(2-aminophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide” was obtained by the reaction of “2-(1-methyl-1H-indol-3-yl)acetic acid” and “1,2-diaminobenzene” in the presence of lutidine as a base and dichloromethane as a solvent .

Aplicaciones Científicas De Investigación

Neural Modulation and Eating Disorders

- Role of Orexin-1 Receptor Mechanisms : A study explored the effects of selective antagonists on orexin receptors (OX1R and OX2R) in a binge eating model in female rats. Compounds similar in structure to the specified chemical were used to evaluate their impact on compulsive food consumption. Findings suggest that OX1R mechanisms play a significant role in binge eating, indicating that selective antagonism at OX1R could represent a new pharmacological treatment avenue for eating disorders with a compulsive component (Piccoli et al., 2012).

Receptor Selectivity and Antagonism

- Dopamine D4 Receptor Selectivity : Research on the compound RBI-257, which shows a structural resemblance to the specified chemical, highlights its high selectivity and potent inhibitory action at dopamine D4 receptors over other dopamine receptor subtypes. Such selectivity suggests potential applications in neurological research and therapeutic development (Kula et al., 1997).

Therapeutic Applications and Neuroprotection

- Na+/Ca2+ Exchange Inhibition for Neuroprotection : YM-244769, structurally related to the specified compound, acts as a potent Na+/Ca2+ exchange (NCX) inhibitor with a preference for NCX3. It offers efficient protection against hypoxia/reoxygenation-induced neuronal cell damage, suggesting therapeutic potential as a neuroprotective drug (Iwamoto & Kita, 2006).

Synthesis and Chemical Characterization

- Synthetic Routes and Characterization : Studies detailing the synthesis, characterization, and reactivity of compounds with oxalamide-based structures provide insight into their chemical properties and potential applications in medicinal chemistry and organic synthesis. For instance, the reactivity of oxalamide-based carbenes and their potential in cyclopropanation reactions or as ligands in organometallic chemistry highlights the versatility of these compounds (Braun et al., 2012).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

N'-[(4-methylphenyl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2/c1-13-3-5-14(6-4-13)11-18-16(21)17(22)19-12-15-7-9-20(2)10-8-15/h3-6,15H,7-12H2,1-2H3,(H,18,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQFHYHUQMZYJFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2CCN(CC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Ethoxyphenyl)amino]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B2571434.png)

![1-(4-(6-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yl)ethanone](/img/structure/B2571438.png)

![N-[(4-chlorophenyl)(cyano)methyl]-6-oxaspiro[2.5]octane-1-carboxamide](/img/structure/B2571443.png)

![N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2571444.png)

![8-Cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2571446.png)

![(Z)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2571450.png)

![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pentanamide](/img/structure/B2571452.png)

![2-(cyclohexanecarboxamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2571454.png)

![5-methyl-10-phenyl-8H-thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B2571456.png)